(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)boronic acid

Description

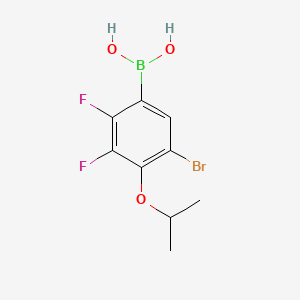

(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)boronic acid is a fluorinated arylboronic acid derivative with a complex substitution pattern on its phenyl ring. The compound features bromo (Br), difluoro (F), and isopropoxy (OCH(CH₃)₂) groups at positions 5, 2/3, and 4, respectively (Figure 1). This structural arrangement confers unique electronic and steric properties, making it valuable in organic synthesis, medicinal chemistry, and materials science . Its high cost (€613 for 500 mg) reflects its specialized applications and synthetic complexity .

Properties

Molecular Formula |

C9H10BBrF2O3 |

|---|---|

Molecular Weight |

294.89 g/mol |

IUPAC Name |

(5-bromo-2,3-difluoro-4-propan-2-yloxyphenyl)boronic acid |

InChI |

InChI=1S/C9H10BBrF2O3/c1-4(2)16-9-6(11)3-5(10(14)15)7(12)8(9)13/h3-4,14-15H,1-2H3 |

InChI Key |

WIDBXJAFBATOPK-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C(=C1F)F)OC(C)C)Br)(O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of (5-Bromo-2,3-difluoro-4-isopropoxyphenyl)boronic acid generally follows a multi-step synthetic route:

- Starting Material Selection: A suitably substituted aryl halide or phenol derivative is chosen, often bearing bromine and fluorine substituents.

- Installation of the Isopropoxy Group: The isopropoxy substituent at position 4 is introduced via nucleophilic aromatic substitution (SNAr) or etherification of a hydroxy precursor.

- Introduction of the Boronic Acid Functionality: The boronic acid group is typically installed via lithiation followed by reaction with boron electrophiles or via metal-catalyzed borylation of aryl halides.

Specific Preparation Methods

Etherification to Introduce the Isopropoxy Group

- The 4-hydroxy group on a 5-bromo-2,3-difluorophenyl intermediate is reacted with isopropyl bromide or isopropyl tosylate under basic conditions (e.g., potassium carbonate in acetone or DMF) to form the 4-isopropoxy substituent.

- This step requires careful control of temperature and stoichiometry to avoid side reactions such as over-alkylation or decomposition.

Installation of the Boronic Acid Group

Two main routes are commonly employed:

A. Lithiation-Borylation Route

- Directed ortho-lithiation of the appropriately substituted aryl bromide using a strong base such as n-butyllithium at low temperatures (-78 °C).

- Subsequent quenching with trialkyl borates (e.g., trimethyl borate) leads to the boronate ester intermediate.

- Acidic workup (e.g., aqueous HCl) converts the boronate ester to the boronic acid.

B. Transition Metal-Catalyzed Borylation

- Palladium- or copper-catalyzed borylation of the aryl bromide using bis(pinacolato)diboron (B2pin2) or similar boron reagents.

- Typical conditions include Pd(dppf)Cl2 or Cu catalysts with bases such as potassium acetate in solvents like dioxane or DMF at elevated temperatures (80–100 °C).

- The pinacol boronate ester formed is then hydrolyzed to the boronic acid.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes/Comments |

|---|---|---|

| Etherification | Isopropyl bromide, K2CO3, acetone, reflux | Yields depend on purity and reaction time |

| Lithiation | n-BuLi, THF, -78 °C | Requires inert atmosphere (argon or nitrogen) |

| Borylation (metal-catalyzed) | Pd(dppf)Cl2, B2pin2, KOAc, dioxane, 90 °C | High selectivity, scalable, avoids strong bases |

| Hydrolysis of boronate ester | Aqueous HCl or NaOH | Converts ester to boronic acid |

Purification and Characterization

- The crude boronic acid is purified by recrystallization from suitable solvents (e.g., ethyl acetate/hexane) or by silica gel chromatography using mixtures of hexane and ethyl acetate.

- Characterization typically includes:

- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR confirm substitution pattern and purity.

- Mass Spectrometry (MS): Confirms molecular weight and presence of bromine isotopes.

- Infrared Spectroscopy (IR): Confirms boronic acid functional group (B–OH stretch).

- Melting Point Determination: Confirms compound identity and purity.

In-Depth Research Findings

- In studies of highly fluorinated biphenyls and related boronic acids, it was found that the presence of multiple fluorine atoms and bulky alkoxy groups (like isopropoxy) can influence reactivity and stability of boronic acids in cross-coupling reactions, necessitating careful optimization of reaction parameters such as solvent mixture and temperature to achieve good yields.

- Homocoupling side reactions of boronic acids can be problematic; careful choice of catalyst and base is critical to minimize these side products.

- Copper-catalyzed protocols have been explored for related bromo-difluoroaryl compounds, showing efficient C–C coupling with aryl boronic acids, indicating potential alternative routes to prepare complex fluorinated aryl boronic acids.

Summary Table of Key Synthetic Steps

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to modify its functional groups.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Solvents: Aqueous or organic solvents like ethanol, tetrahydrofuran (THF), or dimethylformamide (DMF).

Major Products Formed

The major products formed from reactions involving (5-Bromo-2,3-difluoro-4-isopropoxyphenyl)boronic acid depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds.

Scientific Research Applications

(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)boronic acid has a wide range of applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Medicinal Chemistry: Employed in the development of new drug candidates due to its ability to form stable carbon-carbon bonds.

Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

Biological Research: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of (5-Bromo-2,3-difluoro-4-isopropoxyphenyl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the transfer of functional groups. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural Features and Substituent Effects

The compound’s distinct substituent profile differentiates it from other arylboronic acids. Key structural analogs include:

The bulky isopropoxy group introduces steric hindrance, which may slow boronic ester formation compared to smaller alkoxy groups (e.g., methoxy) .

Electronic Properties and Acidity

The pKa of boronic acids is critical for their reactivity and binding affinity. Fluorinated analogs like (5-bromo-2,3-difluoro-4-isopropoxyphenyl)boronic acid are expected to have lower pKa values than non-fluorinated derivatives due to the electron-withdrawing effects of fluorine. For instance:

- 3-AcPBA (3-acetamidophenylboronic acid): pKa ~8.5–9.0

- 4-MCPBA (4-methoxycarbonylphenylboronic acid): pKa ~7.5–8.0

- Fluoro-substituted analogs : pKa ~7.0–7.5 (estimated)

The target compound’s pKa is likely closer to 7.0–7.5, making it more reactive at physiological pH than 3-AcPBA or 4-MCPBA, which have suboptimal binding constants for glucose or serine proteases at pH 7.4 .

Reactivity in Dynamic Covalent Chemistry

The compound’s isopropoxy group may influence boronic ester formation kinetics. Studies on phenylboronic acid show that esterification with catechol derivatives is base-dependent and reaches equilibrium within 10 minutes under optimized conditions . Bulky substituents like isopropoxy could slow transesterification compared to smaller groups (e.g., methoxy), as steric hindrance reduces accessibility to the boron center .

Key Research Findings

- Structural Uniqueness : The combination of bromo, difluoro, and isopropoxy groups is rare among commercial boronic acids, with only ~94% similarity to closest analogs (e.g., (4-ethoxy-2,6-difluorophenyl)boronic acid) .

- Reactivity Trade-offs : While fluorine lowers pKa, the isopropoxy group may reduce reaction rates in dynamic combinatorial libraries .

- Biological Potential: Fluorinated boronic acids with halogen and alkoxy substituents are emerging as candidates for antifungal and anticancer drug development .

Biological Activity

(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, which allows them to interact with various biological targets, including enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

The biological activity of (5-Bromo-2,3-difluoro-4-isopropoxyphenyl)boronic acid is primarily attributed to its ability to bind to specific enzymes or receptors, altering their activity. This interaction can lead to various biological effects, including anticancer properties and enzyme inhibition. The precise molecular targets and pathways involved can vary based on the specific context of use.

Anticancer Properties

Research indicates that boronic acids can exhibit significant anticancer activity. For instance, studies have shown that compounds similar to (5-Bromo-2,3-difluoro-4-isopropoxyphenyl)boronic acid can inhibit cancer cell growth through various mechanisms:

- Inhibition of Proteasome Activity : Some boronic acids act as proteasome inhibitors, leading to cell cycle arrest and apoptosis in cancer cells .

- Binding Affinity : The binding affinity of boronic acids to specific cancer-related proteins enhances their efficacy as therapeutic agents. For example, certain derivatives have demonstrated low IC50 values (concentration required to inhibit 50% of target activity), indicating potent anticancer effects .

Table 1: Anticancer Activity Summary

| Compound | IC50 (nM) | Target | Effect |

|---|---|---|---|

| (5-Bromo-2,3-difluoro-4-isopropoxyphenyl)boronic acid | TBD | TBD | TBD |

| EEDi-5285 | 18 | EED | Cell growth inhibition |

| Bortezomib | 7.05 | Proteasome | Cell cycle arrest |

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Boronic acids are known for their ability to interact with serine residues in active sites of enzymes:

- Acetylcholinesterase Inhibition : Compounds similar to (5-Bromo-2,3-difluoro-4-isopropoxyphenyl)boronic acid have been shown to inhibit acetylcholinesterase activity, which is crucial for neurotransmitter regulation .

- Antioxidant Activity : Some studies have reported that related boronic compounds possess antioxidant properties, contributing to their protective effects against oxidative stress in cells .

Table 2: Enzyme Inhibition Activity

| Enzyme | IC50 (µg/mL) | Compound |

|---|---|---|

| Acetylcholinesterase | 115.63 | Similar boronic acid derivatives |

| Butyrylcholinesterase | 3.12 | Similar boronic acid derivatives |

| Antiurease | 1.10 | Similar boronic acid derivatives |

Case Studies

- Study on Anticancer Activity : A recent study evaluated the anticancer effects of a series of boronic acids, including the compound . The results indicated that the compound exhibited significant cytotoxicity against various cancer cell lines with an IC50 value indicating potent activity .

- Enzyme Interaction Studies : Another research effort focused on the interaction of boronic acids with cholinesterases and other enzymes. The findings suggested that these compounds could serve as effective inhibitors due to their structural characteristics allowing for strong binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.